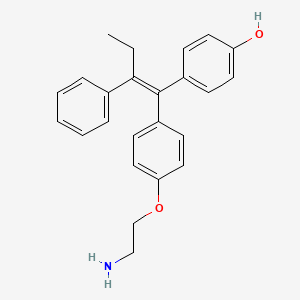

Norendoxifen

Descripción

Propiedades

Número CAS |

1308808-22-1 |

|---|---|

Fórmula molecular |

C24H25NO2 |

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |

Clave InChI |

YCQBLTPGQSYLHD-VHXPQNKSSA-N |

SMILES isomérico |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |

SMILES canónico |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

Navigating Norendoxifen: A Technical Guide to Laboratory Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for norendoxifen, a key metabolite of tamoxifen with significant dual activity as an aromatase inhibitor and a selective estrogen receptor modulator (SERM). This document details established laboratory-scale protocols, presents quantitative data for comparative analysis, and illustrates the relevant biological and experimental pathways.

Core Concepts: this compound's Dual Mechanism of Action

This compound, or 4-hydroxy-N,N-didesmethyltamoxifen, is an active metabolite of the widely used breast cancer drug, tamoxifen.[1] Unlike its parent compound, which is primarily a SERM, this compound exhibits a dual mechanism of action. It acts as a potent and selective competitive inhibitor of aromatase (CYP19), the key enzyme responsible for estrogen biosynthesis, and also modulates the estrogen receptor (ER).[1][2] This dual activity makes it a compound of significant interest for the development of novel breast cancer therapies.[3] The (E)-isomer of this compound is a more potent aromatase inhibitor, while the (Z)-isomer shows higher binding affinity for both ERα and ERβ.[3]

Signaling Pathway of this compound

The primary signaling pathway influenced by this compound is the estrogen receptor pathway. By inhibiting aromatase, this compound reduces the production of estrogens (estrone and estradiol) from androgens (androstenedione and testosterone). Lower estrogen levels lead to decreased activation of estrogen receptors in hormone-receptor-positive breast cancer cells, thereby inhibiting tumor growth. Additionally, this compound can directly interact with estrogen receptors, further modulating their activity.

Synthesis of this compound Isomers

The synthesis of this compound can be approached in several ways, leading to a mixture of (E) and (Z) isomers or to the stereospecific synthesis of each isomer.

Synthesis of Mixed (E,Z)-Norendoxifen

A common and efficient pathway to a mixture of (E,Z)-norendoxifen starts from 4,4′-dihydroxybenzophenone.[4] The key steps involve a McMurry coupling reaction followed by monoalkylation and reduction.

Experimental Protocol:

-

McMurry Coupling: 4,4′-dihydroxybenzophenone is reacted with propiophenone in the presence of a low-valent titanium reagent (typically generated from TiCl4 and a reducing agent like Zn or LiAlH4) to yield the corresponding diphenolic triphenylethylene derivative (2).[4]

-

Monoalkylation: The diphenol intermediate (2) is then monoalkylated using 2-iodoacetamide in the presence of a base such as potassium carbonate to afford the amide intermediate (3).[4]

-

Reduction: The final step involves the reduction of the amide group of intermediate (3) with a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield (E,Z)-norendoxifen (4).[4]

Stereoselective Synthesis of (Z)-Norendoxifen

The synthesis of the more biologically active (Z)-isomer often requires a stereoselective approach. One reported method utilizes a pivaloyl protecting group to control the stereochemistry.[4]

Experimental Protocol:

-

Preparation of Monopivalate: A monopivalate intermediate (6) is synthesized stereospecifically.[4]

-

Alkylation: This intermediate undergoes alkylation with 2-iodoacetamide. Minimizing the reaction solvent and using an excess of 2-iodoacetamide is crucial to control isomerization.[4]

-

Reduction and Deprotection: The final step is a one-pot reaction involving the reduction of the amide and the removal of the pivaloyl protecting group, which can unfortunately lead to some isomerization.[4]

Purification Methodologies

The purification of this compound isomers is critical to isolate the desired compound with high purity. Common laboratory techniques include silica gel column chromatography and trituration.

Silica Gel Column Chromatography

This is a standard method for separating the components of the reaction mixture.

Experimental Protocol:

-

Slurry Preparation: The crude reaction product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel as a stationary phase, using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) as the mobile phase.[4]

-

Elution: The adsorbed product is carefully loaded onto the top of the column. The mobile phase is then passed through the column, and fractions are collected.

-

Analysis: The composition of the collected fractions is monitored by thin-layer chromatography (TLC) or other analytical techniques like LC-MS. Fractions containing the pure desired product are combined.

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Trituration

Trituration is a purification technique that relies on the differential solubility of the desired compound and impurities in a particular solvent. It has been effectively used to separate the (E) and (Z) isomers of this compound.[4]

Experimental Protocol:

-

Solvent Selection: A solvent is chosen in which the desired isomer has low solubility, while the other isomer and impurities are more soluble. For separating (E)-norendoxifen from a mixed isomer solid, methanol has been shown to be effective as it preferentially dissolves the (Z)-isomer.[4]

-

Suspension and Agitation: The solid mixture is suspended in the chosen solvent and stirred or sonicated for a period of time.

-

Filtration: The suspension is then filtered. The solid collected on the filter is enriched in the less soluble isomer.

-

Washing: The collected solid is washed with a small amount of the cold trituration solvent to remove any remaining soluble impurities.

-

Drying: The purified solid is dried under vacuum to remove residual solvent. This process can be repeated to enhance purity.

Quantitative Data Summary

The following tables summarize key quantitative data from reported synthesis and biological activity studies of this compound.

Table 1: Synthesis Yields

| Synthesis Step | Starting Material | Product | Reported Yield (%) | Reference |

| McMurry Coupling | 4,4′-dihydroxybenzophenone | Diphenol (2) | 88 | [4] |

| Monoalkylation | Diphenol (2) | Amide (3) | - | [4] |

| Reduction | Amide (3) | (E,Z)-Norendoxifen (4) | 82 | [4] |

| (E)-Isomer Purification | (E,Z)-Norendoxifen | (E)-Norendoxifen | ~40 | [4] |

Table 2: Biological Activity of this compound Isomers

| Isomer | Aromatase Inhibition (Ki, nM) | ERα Binding (EC50, nM) | ERβ Binding (EC50, nM) | Reference |

| (E)-Norendoxifen | 48 | 58.7 | 78.5 | [4] |

| (Z)-Norendoxifen | 442 | 17 | 27.5 | [4] |

| Mixed (E,Z)-Norendoxifen | IC50 = 102 | 27 | 35 | [4] |

Note: Ki is the inhibitory constant; a lower value indicates greater potency. EC50 is the half-maximal effective concentration for receptor binding; a lower value indicates higher affinity.

Conclusion

This guide provides a foundational understanding of the laboratory synthesis and purification of this compound. The choice of synthetic route depends on whether a mixture of isomers or a specific stereoisomer is desired. Purification via column chromatography and trituration are effective methods for obtaining high-purity material for research and development. The distinct biological activities of the (E) and (Z) isomers underscore the importance of stereoselective synthesis and purification in the ongoing investigation of this compound and its analogues as potential therapeutic agents for breast cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (E)- and (Z)-Norendoxifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norendoxifen, an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, has garnered significant interest for its dual mechanism of action, functioning as both an aromatase inhibitor and an estrogen receptor modulator. This dual activity presents a promising avenue for the development of novel therapeutics for hormone-receptor-positive breast cancer.[1][2] The biological activity of this compound is highly dependent on its stereochemistry, with the (E)- and (Z)-isomers exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of (E)- and (Z)-norendoxifen, detailing their synthesis, separation, and structural characterization. While experimentally determined crystal structure data for the individual isomers are not currently available in the published literature, this guide summarizes the key findings from spectroscopic analyses and molecular modeling studies that have elucidated their three-dimensional conformations and interactions with their biological targets.

Introduction

Tamoxifen is a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, among which this compound (4-hydroxy-N,N-didesmethyltamoxifen) has emerged as a molecule of significant interest.[3] Unlike other tamoxifen metabolites that primarily act as SERMs, this compound also potently and selectively inhibits aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[3][4] This dual functionality could offer advantages in overcoming resistance to traditional endocrine therapies.

The stereoisomers of this compound, designated as (E)- and (Z)-norendoxifen, arise from the restricted rotation around the carbon-carbon double bond of the triphenylethylene scaffold. These geometric isomers are not superimposable and, as a consequence, exhibit different affinities for their biological targets, namely the estrogen receptor and aromatase.[1][5] Understanding the precise three-dimensional structure and stereochemistry of each isomer is therefore crucial for rational drug design and the development of more effective and selective anticancer agents.

Synthesis and Isomer Separation

The first reported synthesis of (E,Z)-norendoxifen, as well as the individual (E)- and (Z)-isomers, provides a foundational methodology for obtaining these compounds for further study.[5]

Experimental Protocols

Synthesis of Mixed (E,Z)-Norendoxifen: [5]

A common synthetic route begins with the McMurry coupling reaction of 4,4′-dihydroxybenzophenone and propiophenone to yield the corresponding diphenol. This intermediate is then monoalkylated with 2-iodoacetamide. The final step involves the reduction of the amide to the primary amine using a reducing agent such as lithium aluminum hydride, affording a mixture of (E)- and (Z)-norendoxifen.[5]

Separation of (E)- and (Z)-Norendoxifen: [5]

The separation of the geometric isomers can be achieved through fractional crystallization, exploiting the differential solubility of the (E) and (Z) forms in specific solvents. A widely used method is the trituration of the (E,Z)-norendoxifen mixture with methanol. This process preferentially dissolves the (Z)-isomer, allowing for the isolation of the less soluble and pure (E)-isomer by filtration.[5]

Experimental Workflow

Stereochemistry and Structural Elucidation

As of the latest literature review, the single-crystal X-ray diffraction data for isolated (E)- and (Z)-norendoxifen have not been reported. Consequently, detailed quantitative data on bond lengths, bond angles, and torsion angles from experimental crystal structures are not available. The stereochemical assignment and conformational analysis of these isomers have been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments.[5]

NMR Spectroscopic Analysis

The stereochemistry of the (E)- and (Z)-isomers of this compound and its analogues can be unambiguously determined using 1D and 2D NMR techniques, including COSY and NOESY (or ROESY) experiments.[1]

Experimental Protocol for NOE Spectroscopy: [5]

-

Sample Preparation: Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or methanol-d₄).

-

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

-

Spectral Analysis: The key to assigning the stereochemistry lies in the observation of a Nuclear Overhauser Effect (NOE) between specific protons that are in close spatial proximity in one isomer but not the other. For (E)-norendoxifen, irradiation of the aromatic protons on the phenyl ring adjacent to the ethyl group results in a clear NOE with the benzylic methylene protons of the ethyl group. This through-space interaction is characteristic of the trans relationship between the targeted aromatic ring and the aminoethoxy-substituted phenyl ring.[5]

Biological Activity and Structure-Activity Relationship

The geometric isomerism of this compound profoundly impacts its biological activity. The (E)- and (Z)-isomers display a clear divergence in their potency as aromatase inhibitors and their binding affinity for the estrogen receptors.

Quantitative Biological Data

| Isomer | Aromatase Inhibition (IC₅₀) | Aromatase Inhibition (Kᵢ) | ERα Binding (EC₅₀) | ERβ Binding (EC₅₀) |

| (E)-Norendoxifen | 77 nM[5] | 48 nM[5] | 58.7 nM[5] | 78.5 nM[5] |

| (Z)-Norendoxifen | 1029 nM[5] | 442 nM[5] | 17 nM[5] | 27.5 nM[5] |

| (E,Z)-Norendoxifen | 102 nM[5] | - | 27 nM[5] | 35 nM[5] |

Table 1: Comparative in vitro biological activities of (E)- and (Z)-norendoxifen.

Structure-Activity Relationship

The data presented in Table 1 clearly indicate that (E)-norendoxifen is the more potent aromatase inhibitor , being approximately 10-fold more active than the (Z)-isomer.[5] Conversely, (Z)-norendoxifen exhibits a higher binding affinity for both ERα and ERβ compared to its (E)-counterpart.[1][5]

These differences in activity are attributed to the distinct spatial arrangement of the phenyl rings and the flexible aminoethoxy side chain, which dictates how each isomer fits into the active site of aromatase and the ligand-binding domain of the estrogen receptors.

Molecular Modeling and Docking Studies

In the absence of experimental crystal structures, molecular modeling and docking studies have provided valuable insights into the putative binding modes of the this compound isomers with their protein targets.

(E)-Norendoxifen and Aromatase

Molecular docking studies have been performed to investigate the interaction between (E)-norendoxifen and the active site of human aromatase (PDB ID: 3S79).[1][5] These models suggest that the phenolic hydroxyl group of (E)-norendoxifen forms a crucial hydrogen bond with the backbone carbonyl of a key amino acid residue in the active site. The aminoethoxy side chain is also predicted to form important interactions with other residues, explaining the importance of the primary amine for potent aromatase inhibition.[5]

(Z)-Norendoxifen and Estrogen Receptor α

A hypothetical binding model for (Z)-norendoxifen within the ligand-binding domain of ERα has been generated by modifying the crystal structure of the 4-hydroxytamoxifen-ERα complex (PDB ID: 3ERT).[1] These simulations suggest that (Z)-norendoxifen can stabilize helix 12 of ERα in an antagonistic conformation, similar to that observed for 4-hydroxytamoxifen, which is consistent with its antiestrogenic activity.[6]

References

- 1. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Norendoxifen in ER-Positive Breast Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Norendoxifen, a secondary metabolite of the widely prescribed selective estrogen receptor modulator (SERM) tamoxifen, has emerged as a molecule of significant interest in the context of ER-positive breast cancer therapy. Unlike its parent compound, this compound exhibits a dual mechanism of action, functioning as both a selective estrogen receptor modulator and a potent aromatase inhibitor. This technical guide provides an in-depth exploration of this compound's mechanism of action in estrogen receptor-positive (ER+) breast cancer cells. It consolidates quantitative pharmacological data, details key experimental methodologies for its characterization, and visualizes the complex signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Introduction: The Landscape of Tamoxifen Metabolism

Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes to form its more potent antiestrogenic metabolites.[1] The primary active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen), exhibit 30- to 100-fold greater binding affinity for the estrogen receptor than tamoxifen itself.[1] Endoxifen is considered the most clinically relevant metabolite due to its significantly higher plasma concentrations in patients.[1]

This compound (N,N-didesmethyl-4-hydroxytamoxifen) is a secondary metabolite, and its unique pharmacological profile distinguishes it from other tamoxifen derivatives. Research has revealed that this compound not only binds to the estrogen receptor but also potently inhibits the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis.[2] This dual activity presents a novel therapeutic strategy for ER-positive breast cancer.

Core Mechanism of Action in ER-Positive Cells

This compound exerts its anticancer effects in ER-positive breast cancer cells through a dual mechanism:

-

Selective Estrogen Receptor Modulation (SERM) Activity: Like other tamoxifen metabolites, this compound competitively binds to the estrogen receptor alpha (ERα). In breast tissue, this binding event induces a conformational change in the receptor that promotes the recruitment of transcriptional corepressors instead of coactivators. This action blocks estrogen-mediated gene transcription, leading to an arrest of the cell cycle and inhibition of tumor cell proliferation.[1]

-

Aromatase Inhibition (AI): Uniquely among the major tamoxifen metabolites, this compound acts as a potent inhibitor of the aromatase (CYP19A1) enzyme. By blocking aromatase, this compound reduces the local and systemic production of estrogens from androgens, thereby depriving ER-positive cancer cells of the primary ligand that stimulates their growth.

This dual mechanism suggests that this compound could be particularly effective by both blocking the receptor and depleting the ligand that activates it.

Signaling Pathway Diagram

The following diagram illustrates the competitive inhibition of the estrogen receptor by this compound, leading to the repression of estrogen-responsive genes.

Caption: this compound competitively binds to ERα, recruiting corepressors to repress gene transcription.

Quantitative Pharmacological Profile

The efficacy of this compound and other tamoxifen metabolites is determined by their binding affinity to estrogen receptors, their ability to inhibit key enzymes like aromatase, and their potency in suppressing cancer cell growth. The following tables summarize these key quantitative parameters.

Table 1: Comparative Binding Affinity for Estrogen Receptors

This table compares the binding affinities of tamoxifen metabolites to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Affinity is presented as the inhibitor constant (Ki), where a lower value indicates higher affinity.

| Compound | ERα Ki (nM) | ERβ Ki (nM) | Reference |

| Tamoxifen | ~100-200 | ~100-200 | [3] |

| 4-Hydroxytamoxifen (4-OHT) | 2.1 | 3.5 | [2] |

| Endoxifen | ~2-5 | ~2-5 | [3][4] |

| (Z)-Norendoxifen | 11.4 | 17.2 | [2] |

Note: Ki values can vary based on experimental conditions. The data presented is a representative compilation from the literature.

Table 2: Comparative Aromatase Inhibition and Anti-proliferative Activity

This table presents the half-maximal inhibitory concentration (IC50) for aromatase activity and for the proliferation of the ER-positive MCF-7 breast cancer cell line.

| Compound | Aromatase Ki (nM) | MCF-7 Proliferation IC50 | Reference |

| Tamoxifen | >10,000 | ~500-1000 nM | [3][5] |

| 4-Hydroxytamoxifen (4-OHT) | >10,000 | 10-50 nM | [6] |

| Endoxifen | 4,000 | 100-500 nM | [5][6] |

| This compound | 35 | Data not consistently reported, but expected to be potent. | [2] |

Regulation of Estrogen Receptor Target Genes

The binding of this compound to the ERα-DNA complex alters the expression of estrogen-responsive genes critical for cell proliferation and survival. Key target genes modulated by SERMs include:

-

pS2 (TFF1): A well-established estrogen-induced gene often used as a marker of ER pathway activation. Tamoxifen and its active metabolites, including by extension this compound, repress the expression of pS2.

-

GREB1 (Growth Regulation by Estrogen in Breast Cancer 1): Another critical estrogen-induced gene that is essential for hormone-dependent proliferation. SERMs block the estrogen-induced expression of GREB1.

The ability of this compound to suppress these and other estrogen-regulated genes is central to its anti-proliferative effect.

Key Experimental Methodologies

The characterization of this compound's activity relies on a suite of standardized in vitro assays. Detailed protocols for two fundamental experiments are provided below.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, thereby determining its binding affinity (Ki).

Protocol:

-

Preparation of ER Source: Prepare cytosol containing estrogen receptors from a suitable source, such as rat uterine tissue or recombinant human ERα/ERβ.

-

Incubation: In assay tubes, combine the ER-containing cytosol, a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol), and a range of concentrations of the unlabeled competitor compound (this compound).

-

Equilibrium: Incubate the mixture for 18-24 hours at 4°C to allow the binding reaction to reach equilibrium.

-

Separation: Separate receptor-bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes.

-

Washing: Wash the HAP pellet multiple times with assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity in the final pellet using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative IC50 of a compound.

Protocol:

-

Cell Seeding: Plate ER-positive MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control vehicle.

-

Incubation: Incubate the cells for a period that allows for cell division (e.g., 3-6 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the anti-proliferative IC50 of this compound using an MTT assay.

Caption: Workflow for assessing this compound's anti-proliferative effect via MTT assay.

Comparative Pharmacology and Future Directions

The unique dual-action profile of this compound—combining SERM activity with potent aromatase inhibition—sets it apart from other tamoxifen metabolites. While endoxifen is considered the primary mediator of tamoxifen's SERM effects due to its high potency and plasma concentration, this compound's ability to also suppress estrogen synthesis could offer a therapeutic advantage. This is particularly relevant in the context of acquired resistance to traditional SERMs or AIs, where targeting both the receptor and ligand production simultaneously may be more effective.

The following diagram illustrates the metabolic conversion of tamoxifen and the distinct mechanisms of its key metabolites.

Caption: Metabolic pathways of tamoxifen and the dual mechanism of this compound.

Future research should focus on elucidating the in vivo efficacy of this compound, particularly in tamoxifen-resistant models. Further development of this compound analogues that optimize both SERM and AI activities could lead to a new class of dual-acting agents for the treatment of ER-positive breast cancer.

Conclusion

This compound is a unique metabolite of tamoxifen with a compelling dual mechanism of action against ER-positive breast cancer cells. By acting as both a selective estrogen receptor modulator and a potent aromatase inhibitor, it simultaneously blocks estrogen receptor signaling and reduces the production of the receptor's activating ligand. Its distinct pharmacological profile, supported by quantitative binding and inhibition data, makes it a promising candidate for further investigation and a valuable lead compound for the development of novel, dual-acting endocrine therapies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for advancing research into this multifaceted molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Discovery and historical development of norendoxifen as a tamoxifen metabolite

An In-depth Technical Guide on the Discovery, Historical Development, and Scientific Significance of Norendoxifen

Introduction

For decades, tamoxifen has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Initially characterized as a selective estrogen receptor modulator (SERM), its therapeutic effects were primarily attributed to its competitive antagonism of estrogen at the ER. However, the complex metabolic fate of tamoxifen within the body has unveiled a richer pharmacological narrative. Extensive research into its biotransformation has led to the identification of numerous metabolites, some with greater potency than the parent drug. Among these, this compound (4-hydroxy-N,N-didesmethyltamoxifen) has emerged as a molecule of significant interest, not only for its antiestrogenic activity but also for its potent and selective inhibition of aromatase, the key enzyme in estrogen biosynthesis. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its biochemical properties, the experimental methodologies used in its characterization, and its potential implications for future drug development.

Discovery and Historical Development

The journey to understanding the full spectrum of tamoxifen's activity has been a gradual process of elucidating its metabolic pathways. While the primary metabolites, 4-hydroxytamoxifen (afimoxifene) and N-desmethyltamoxifen, and the key active metabolite endoxifen, were identified earlier, this compound's significance came into focus more recently.

Key Milestones:

-

Early Metabolism Studies: Initial studies on tamoxifen metabolism focused on the major pathways of N-demethylation and 4-hydroxylation, identifying metabolites like N-desmethyltamoxifen and 4-hydroxytamoxifen. These were recognized for their higher affinity for the estrogen receptor compared to tamoxifen itself.

-

Identification of this compound: this compound was identified as a secondary metabolite of tamoxifen.[1] It can be formed through two primary routes: the N-demethylation of endoxifen or the 4-hydroxylation of N,N-didesmethyltamoxifen.[1]

-

Unveiling Aromatase Inhibitory Activity: A pivotal moment in this compound research was the discovery of its potent aromatase inhibitory activity. A 2012 study systematically evaluated a range of tamoxifen metabolites for their ability to inhibit aromatase (CYP19A1) and identified this compound as a potent and selective competitive inhibitor.[2] This finding was significant as it suggested a dual mechanism of action for tamoxifen's overall therapeutic effect: both ER modulation and suppression of estrogen synthesis.

-

Further Characterization and Analogue Development: Subsequent research focused on characterizing the E- and Z-isomers of this compound, revealing that the E-isomer is a more potent aromatase inhibitor, while the Z-isomer has a higher binding affinity for the estrogen receptors.[3] This discovery has spurred the design and synthesis of this compound analogues with the aim of developing novel agents with dual aromatase inhibitory and SERM activities.[3]

Biochemical Profile and Quantitative Data

This compound exhibits a unique dual-action profile, functioning as both a SERM and an aromatase inhibitor. The following tables summarize the key quantitative data that define its biochemical activity.

Table 1: Inhibitory Activity of this compound against Aromatase (CYP19A1)

| Parameter | Value | Source of Enzyme | Experimental Method | Reference |

| Ki | 35 nM | Recombinant Human Aromatase | Microsomal Incubation | [4] |

| IC50 | 90 nM | Human Placental Microsomes | Microsomal Incubation | [2] |

Table 2: Comparative Aromatase Inhibitory Potency of Tamoxifen and its Metabolites

| Compound | Relative Inhibitory Potency | Reference |

| This compound | +++++ | [2] |

| 4,4'-dihydroxy-tamoxifen | ++++ | [2] |

| Endoxifen | +++ | [2] |

| N-desmethyl-tamoxifen | ++ | [5] |

| 4-hydroxy-tamoxifen | + | [5] |

| Tamoxifen | - | [5] |

| (Relative potency is denoted by '+' with more symbols indicating higher potency; '-' indicates no significant inhibition) |

Table 3: Inhibitory Activity of this compound against other Cytochrome P450 Enzymes

| CYP Isoform | IC50 | Ki | Reference |

| CYP2C9 | 990 nM | - | [2] |

| CYP3A4 | 908 nM | 182 nM | [2][6] |

| CYP1A2 | 190 nM | 76 nM | [6] |

| CYP3A5 | 742 nM | 613 nM | [6] |

| CYP2A6 | 6469 nM | 2162 nM | [6] |

| CYP2C19 | Weak Inhibition | - | [2] |

| CYP2B6 | No Substantial Inhibition | - | [2] |

| CYP2D6 | No Substantial Inhibition | - | [2] |

Experimental Protocols

The characterization of this compound has relied on a suite of sophisticated biochemical and analytical techniques. This section provides detailed methodologies for the key experiments cited.

In Vitro Aromatase Inhibition Assay using Microsomes

This protocol outlines the general procedure for determining the inhibitory potential of compounds against aromatase using human placental or recombinant aromatase microsomes.

Objective: To measure the IC50 and Ki of this compound for aromatase.

Materials:

-

Human placental microsomes or recombinant human aromatase (CYP19A1) microsomes.[2][7]

-

Testosterone or androstenedione (aromatase substrate).

-

NADPH (cofactor).

-

Phosphate buffer (pH 7.4).

-

This compound and other test compounds.

-

Letrozole or anastrozole (positive control inhibitors).

-

Acetonitrile or other suitable solvent for dissolving compounds.

-

Microplate reader (for fluorometric or spectrophotometric detection) or LC-MS/MS system.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound, control inhibitors, and substrate in a suitable solvent (e.g., acetonitrile).

-

Prepare a working solution of NADPH in phosphate buffer.

-

Dilute the microsomal preparation to the desired protein concentration in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the microsomal preparation, phosphate buffer, and varying concentrations of this compound or control inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (testosterone or androstenedione) and NADPH.

-

-

Reaction and Termination:

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solution, such as a strong acid or an organic solvent (e.g., acetonitrile).

-

-

Detection of Product Formation:

-

The formation of the estrogen product (estradiol or estrone) is quantified. This can be achieved through various methods:

-

Tritiated Water Release Assay: Using a radiolabeled substrate and measuring the release of tritiated water.

-

Fluorometric Assay: Using a fluorogenic substrate that is converted to a fluorescent product.

-

LC-MS/MS: Directly measuring the formation of the estrogen product.[8]

-

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For Ki determination, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.[9]

-

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of this compound in plasma or serum.

Objective: To determine the concentration of this compound in patient samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

C18 analytical column.[10]

-

This compound analytical standard and a suitable internal standard (e.g., deuterated this compound).

-

Acetonitrile, methanol, formic acid, and water (LC-MS grade).

-

Plasma or serum samples.

-

Protein precipitation and/or solid-phase extraction (SPE) materials.

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To a specific volume of the sample (e.g., 100-200 µL), add the internal standard.

-

Protein Precipitation: Add a volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[11]

-

Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, use an appropriate SPE cartridge to extract this compound and the internal standard.

-

Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Separate this compound and the internal standard from other matrix components on the C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile/methanol with a modifier like formic acid.[10]

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for both this compound and the internal standard.

-

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by analyzing a series of known concentrations of this compound standard spiked into a blank matrix.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Molecular Docking of this compound into the Aromatase Active Site

This protocol outlines the computational steps for modeling the interaction between this compound and the aromatase enzyme.

Objective: To predict the binding mode and key interactions of this compound within the aromatase active site.

Materials:

-

Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite).

-

Crystal structure of human aromatase (e.g., PDB ID: 3S7S).[12]

-

3D structure of this compound.

Procedure:

-

Preparation of the Receptor (Aromatase):

-

Download the crystal structure of aromatase from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate charges to the amino acid residues.

-

Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.

-

-

Preparation of the Ligand (this compound):

-

Generate a 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

Assign appropriate atom types and charges.

-

-

Molecular Docking:

-

Run the docking algorithm to place the flexible this compound molecule into the defined rigid or flexible binding site of aromatase.

-

The docking program will generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the top-ranked docking poses to identify the most plausible binding mode.

-

Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron of the enzyme.[3][13]

-

Compare the predicted binding mode with structure-activity relationship data from experimental studies to validate the docking results.

-

Signaling Pathways and Experimental Workflows

The dual action of this compound involves two primary signaling pathways: the inhibition of estrogen synthesis via the aromatase pathway and the modulation of estrogen receptor signaling.

Aromatase Inhibition Pathway

Aromatase is a critical enzyme that catalyzes the final step of estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[14] By competitively inhibiting this enzyme, this compound reduces the circulating levels of estrogens, thereby depriving ER+ breast cancer cells of their primary growth stimulus.

Figure 1. Aromatase Inhibition by this compound.

Estrogen Receptor Signaling Pathway

Estrogen exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[15] Upon binding, the ER dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation. As a SERM, the Z-isomer of this compound can competitively bind to the ER, preventing its activation by estrogen and thereby inhibiting gene transcription and cell growth.

Figure 2. Estrogen Receptor Modulation by this compound.

Experimental Workflow for Characterization

The discovery and characterization of this compound as a dual-action agent followed a logical experimental workflow, starting from its identification as a metabolite to its detailed biochemical and structural analysis.

Figure 3. Workflow for this compound Characterization.

Conclusion and Future Perspectives

The discovery of this compound as a potent, dual-action metabolite of tamoxifen has significantly advanced our understanding of the clinical efficacy of this widely used anticancer drug. It highlights that the therapeutic effects of tamoxifen are likely a composite of the actions of the parent drug and its various active metabolites, which possess distinct pharmacological profiles. The identification of this compound's aromatase inhibitory activity provides a potential explanation for some of the clinical benefits of tamoxifen that were not fully accounted for by its SERM activity alone.

For drug development professionals, this compound represents a promising lead compound for the design of novel anticancer agents with dual SERM and aromatase inhibitory activity. Such agents could offer a more comprehensive blockade of estrogen-dependent signaling pathways, potentially leading to improved efficacy and overcoming resistance to current endocrine therapies. The ongoing research into this compound analogues is a testament to the potential of this fascinating metabolite to inspire the next generation of breast cancer therapeutics. Further in vivo studies are warranted to fully elucidate the clinical significance of this compound's contribution to the overall therapeutic effect of tamoxifen and to evaluate the potential of its analogues as standalone therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of this compound Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Tamoxifen metabolites as active inhibitors of aromatase in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. epa.gov [epa.gov]

- 8. A microsomal based method to detect aromatase activity in different brain regions of the rat using ultra performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of aromatase inhibitors in vitro using rat ovary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ClinPGx [clinpgx.org]

- 15. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Norendoxifen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norendoxifen, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. Unlike its parent compound, this compound exhibits a dual mechanism of action, acting as both a SERM and a potent aromatase inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and in vivo metabolism, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways. While extensive in vitro data exists, it is important to note that there is a significant gap in the scientific literature regarding the in vivo pharmacokinetics of this compound following its direct administration.

In Vitro Metabolism and Pharmacokinetics

This compound's metabolic profile and enzyme interactions have been primarily characterized through in vitro studies. These studies have been crucial in understanding its formation from tamoxifen and its potential as a therapeutic agent.

Formation of this compound

This compound is a secondary metabolite of tamoxifen, formed through a series of enzymatic reactions primarily mediated by cytochrome P450 (CYP) enzymes. The primary pathways involve the N-demethylation and 4-hydroxylation of tamoxifen.

The main metabolic pathways leading to the formation of this compound are:

-

From Tamoxifen: Tamoxifen is first N-demethylated to N-desmethyltamoxifen, which is then hydroxylated by CYP2D6 to form endoxifen. Endoxifen subsequently undergoes another N-demethylation to yield this compound.

-

From Endoxifen: (Z)-endoxifen is directly metabolized to (Z)-norendoxifen. In vitro studies with human liver microsomes have shown that this conversion is primarily catalyzed by CYP3A5 and CYP2D6, with minor contributions from CYP1A2, CYP3A2, CYP2C9, and CYP2C19.[1]

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as a potent and selective inhibitor of aromatase (CYP19), the enzyme responsible for estrogen synthesis.[2][3] This inhibitory action is a key aspect of its potential therapeutic utility. In addition to CYP19, this compound has been shown to inhibit other CYP enzymes to varying degrees.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| CYP19 (Aromatase) | 35 nM[2][3] | 90 nM (placental aromatase)[2][3] | Competitive inhibition.[2][3] |

| CYP2C9 | - | 990 nM[2][3] | Moderate inhibition.[2][3] |

| CYP3A | - | 908 nM[2][3] | Moderate inhibition.[2][3] |

| CYP2C19 | - | - | Weak inhibition.[2][3] |

| CYP2B6 | - | - | No substantial inhibition.[2][3] |

| CYP2D6 | - | - | No substantial inhibition.[2][3] |

In Vivo Metabolism and Pharmacokinetics

As of the latest available data, there is a notable absence of published studies detailing the in vivo pharmacokinetics of this compound following its direct administration to animal models or humans. The existing in vivo data primarily focuses on the measurement of this compound as a metabolite after the administration of tamoxifen or endoxifen.

Animal Studies

While direct pharmacokinetic studies of this compound are lacking, studies in rats and mice have quantified this compound levels after tamoxifen administration. These studies indicate that this compound is a minor metabolite of tamoxifen in these species.

Human Studies

In human plasma, this compound is a detectable metabolite following tamoxifen administration. Its concentrations are generally lower than those of the parent drug and other major metabolites like N-desmethyltamoxifen and endoxifen. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of E- and Z-isomers of this compound in human plasma, with a quantification range of 0.5-500 ng/mL.[4]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory potential of this compound on various CYP450 enzymes.

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP19, CYP2C9, CYP3A4)

-

Fluorogenic or chromogenic probe substrates specific for each enzyme

-

This compound (test inhibitor)

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Multi-well plates (e.g., 96-well plates)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a series of dilutions of this compound in the incubation buffer.

-

In each well of the microplate, add the recombinant CYP450 enzyme, the specific probe substrate, and the NADPH regenerating system.

-

Add the different concentrations of this compound to the respective wells. Include control wells with no inhibitor.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C for a predetermined time.

-

Stop the reaction (e.g., by adding a stopping reagent).

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

-

To determine the inhibition constant (Ki), repeat the experiment with varying concentrations of both the substrate and this compound and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of E- and Z-isomers of this compound in human plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated this compound).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used. For example, a Poroshell 120 EC-C18 analytical column.[4]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).[4]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

-

The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Metabolic pathway of tamoxifen to this compound.

Caption: Experimental workflow for this compound quantification.

Conclusion and Future Directions

This compound is a fascinating metabolite of tamoxifen with a unique dual mechanism of action as a SERM and a potent aromatase inhibitor. While in vitro studies have provided valuable insights into its metabolism and enzyme interactions, the lack of in vivo pharmacokinetic data following direct administration is a significant knowledge gap. Future research should focus on conducting preclinical and, eventually, clinical pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance of this compound. This information is critical for evaluating its potential as a standalone therapeutic agent for hormone-responsive breast cancer and for optimizing its development. A thorough understanding of its in vivo disposition will be essential to unlock the full therapeutic promise of this unique tamoxifen metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Activity of (Z)-Norendoxifen on Aromatase: A Technical Guide

Abstract: This technical document provides a comprehensive overview of the in vitro enzymatic activity of (Z)-norendoxifen, an active metabolite of tamoxifen, on human aromatase (CYP19A1). Norendoxifen has been identified as a potent competitive inhibitor of aromatase.[1][2][3] This guide summarizes key quantitative metrics of its inhibitory action, details the experimental protocols used for its characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and endocrinology.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens.[4][5] It facilitates the aromatization of androstenedione and testosterone into estrone and estradiol, respectively. In postmenopausal women, aromatase activity in peripheral tissues is the primary source of endogenous estrogen.[2][3][6] Consequently, inhibiting aromatase is a cornerstone therapeutic strategy for hormone receptor-positive breast cancer.

This compound, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen.[7] Unlike its parent compound, this compound has been shown to be a potent and selective competitive inhibitor of aromatase, presenting a dual mechanism of action through both aromatase inhibition and estrogen receptor modulation.[1][7][8][9] This guide focuses specifically on the in vitro characterization of the (Z)-isomer of this compound and its direct enzymatic activity on aromatase.

Quantitative Inhibitory Activity

The inhibitory potency of (Z)-norendoxifen on aromatase has been quantified using standard in vitro enzymatic assays. For comparative purposes, data for the (E)-isomer and the mixed (E,Z)-isomers are also presented. The (E)-isomer has demonstrated significantly higher inhibitory activity against aromatase, being approximately 9.3 to 10 times more potent than the (Z)-isomer.[2][3][6][10]

Table 1: In Vitro Inhibitory Activity of this compound Isomers on Aromatase

| Compound | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Mechanism of Inhibition |

| (Z)-Norendoxifen | 442 nM[10], 445 ± 6 nM[2] | 1029 nM[10] | Competitive[2] |

| (E)-Norendoxifen | 48 nM[2][10] | 77 nM[10] | Competitive[2] |

| (E,Z)-Norendoxifen (Mixed) | 70 ± 9 nM[2][6] | 90 nM[1][8][10], 102 nM[10] | Competitive[1][8] |

Experimental Protocols

The characterization of this compound's inhibitory activity is primarily achieved through a cell-free, fluorometric assay using recombinant human aromatase.[10][11]

Recombinant Aromatase Inhibition Assay

This assay measures the rate of conversion of a non-fluorescent substrate to a fluorescent product by recombinant human aromatase (CYP19). The reduction in signal in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Enzyme: Recombinant human aromatase (CYP19) microsomes.[1][10]

-

Substrate: 7-methoxy-4-trifluoromethylcoumarin (MFC), dissolved in acetonitrile.[10]

-

Inhibitor: (Z)-Norendoxifen, dissolved in methanol or a methanol/dichloromethane mixture.[10]

-

Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).[10]

-

Cofactor Mix (NADPH Generating System): A solution containing NADP⁺, Magnesium Chloride (MgCl₂), Glucose-6-Phosphate (G6P), and Glucose-6-Phosphate Dehydrogenase (G6PD).[10]

Procedure:

-

Preparation: Sample solutions of (Z)-norendoxifen at various concentrations are prepared.

-

Pre-incubation: 2 µL of the inhibitor sample solution is mixed with 98 µL of the NADPH-Cofactor Mix in the wells of a microplate.[10] This mixture is then pre-warmed for 10 minutes at 37 °C.[10]

-

Reaction Initiation: An enzyme/substrate mixture is prepared containing recombinant aromatase and the fluorometric substrate MFC in potassium phosphate buffer.[10] The enzymatic reaction is initiated by adding 100 µL of this mixture to the pre-warmed wells, bringing the total reaction volume to 200 µL.[10]

-

Incubation: The reaction plate is incubated for 30 minutes at 37 °C.[10]

-

Detection: A fluorescence microplate reader is used to measure the formation of the fluorescent metabolite, 7-hydroxytrifluoromethylcoumarin (HFC).[10] Measurements can be taken in kinetic or endpoint mode.

-

Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percent inhibition is determined by comparing the rates of inhibitor-treated wells to solvent control wells. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve. Kᵢ values are determined through Dixon plots or by applying the Cheng-Prusoff equation, following experiments with varying substrate concentrations.

Visualizations

Aromatase Signaling Pathway

The following diagram illustrates the central role of aromatase in steroidogenesis, converting androgens into estrogens.

Logical Relationship of (Z)-Norendoxifen Inhibition

This diagram shows the direct competitive inhibition of aromatase by (Z)-norendoxifen, leading to a reduction in estrogen synthesis.

Experimental Workflow for Aromatase Assay

The flowchart below outlines the key steps of the in vitro fluorometric assay used to determine the inhibitory potential of test compounds on aromatase.

References

- 1. The tamoxifen metabolite this compound is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Cytochrome P450 Enzymes by the E- and Z-Isomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cytochrome p450 enzymes by the e- and z-isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

Norendoxifen's Interaction with Estrogen Receptor Alpha: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norendoxifen, an active metabolite of the widely used breast cancer drug tamoxifen, has emerged as a compound of significant interest due to its dual activity as both an aromatase inhibitor and a modulator of the estrogen receptor (ER). Its interaction with the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, is of particular importance for understanding its therapeutic potential. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound with ERα, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: Binding Affinity of this compound for ERα

The binding affinity of this compound for ERα has been quantified, revealing stereoisomer-specific differences. The Z-isomer of this compound demonstrates a higher affinity for ERα compared to the E-isomer. The following table summarizes the available binding affinity data, presented as EC50 values, which represent the concentration of the compound required to displace 50% of a fluorescently labeled estrogen ligand from ERα.

| Compound | EC50 for ERα (nM) |

| (Z)-Norendoxifen | 17 |

| (E)-Norendoxifen | 58.7 |

| (E,Z)-Norendoxifen (mixture) | 26.9 |

This data was determined using a fluorescence polarization-based estrogen receptor binding assay.[1]

Binding Kinetics of this compound for ERα

As of the latest available data, specific kinetic parameters, including the association rate constant (k_on) and the dissociation rate constant (k_off), for the binding of this compound to ERα have not been publicly reported. The determination of these kinetic constants is crucial for a complete understanding of the drug-receptor interaction, including the residence time of the compound on the receptor. Surface Plasmon Resonance (SPR) is a standard technique for elucidating such kinetic data. A general protocol for how these parameters could be determined is provided in the "Experimental Protocols" section.

Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the binding of ligands to nuclear receptors like ERα. The following sections detail the methodologies for three key experimental approaches.

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a widely used method for determining binding affinities (Kd or IC50/EC50 values) in a competitive format.

Experimental Workflow:

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Detailed Methodology:

-

Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., phosphate-buffered saline with a small percentage of a non-ionic detergent to prevent non-specific binding). A fluorescently labeled estrogen, such as fluorescein-estradiol, is used as the tracer. Human ERα protein is purified, and this compound is serially diluted to create a concentration gradient.

-

Binding Reaction: A fixed concentration of ERα and the fluorescent tracer are incubated together in the wells of a microplate. The concentration of the tracer should be at or below its Kd for ERα to ensure a sensitive assay. The serially diluted this compound is then added to the wells. Control wells containing only the tracer (for minimum polarization) and tracer with ERα (for maximum polarization) are also included. The plate is incubated at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters. The instrument measures the polarization of the emitted light, which is inversely proportional to the tumbling rate of the fluorescent molecule.

-

Data Analysis: The polarization values are plotted against the logarithm of the this compound concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

Radioligand Binding Assay for Binding Affinity

This classic technique utilizes a radiolabeled ligand (e.g., [3H]-estradiol) to quantify the binding of a test compound to a receptor. It is a highly sensitive and robust method for determining binding affinity.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Receptor Preparation: ERα can be obtained from various sources, including cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) or cell lines (e.g., MCF-7), or as a purified recombinant protein.[2] The protein concentration of the preparation is determined.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand, typically [3H]-17β-estradiol, at a concentration near its Kd.[2] A range of concentrations of the unlabeled competitor, this compound, is added to displace the radioligand.[3] To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled estradiol.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.[3]

-

Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand and then placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[3]

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration. The specific binding data is then plotted against the logarithm of the this compound concentration to generate a competition curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is the gold standard for determining the kinetics of a drug-receptor interaction, providing both the association rate (k_on) and the dissociation rate (k_off).

Experimental Workflow:

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Methodology:

-

Immobilization: Purified ERα is covalently immobilized onto the surface of a sensor chip. Common immobilization chemistries include amine coupling. The level of immobilization is optimized to avoid mass transport limitations.

-

Binding Analysis: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline. A series of concentrations of this compound (the analyte) are then injected sequentially over the surface. The binding of this compound to the immobilized ERα causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a response in Resonance Units (RU). This is the association phase .

-

Dissociation Analysis: Following the association phase, the running buffer is flowed over the surface again, and the dissociation of this compound from ERα is monitored as a decrease in the RU signal. This is the dissociation phase .

-

Regeneration: After each binding cycle, a regeneration solution (e.g., a low pH buffer or a high salt solution) is injected to remove all bound analyte from the sensor surface, preparing it for the next injection.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) for each concentration of this compound are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software. This analysis yields the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of k_off/k_on.

Signaling Pathways

This compound, by binding to ERα, can modulate its transcriptional activity. The binding of a ligand to ERα induces a conformational change in the receptor, which then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.

ERα Signaling Pathway:

Caption: Simplified overview of the ERα signaling pathway upon this compound binding.

Conclusion

This compound demonstrates a high binding affinity for estrogen receptor alpha, with the Z-isomer showing greater potency. While specific kinetic data for this interaction is not yet available, established methodologies such as Surface Plasmon Resonance provide a clear path for its determination. A thorough understanding of both the binding affinity and kinetics of this compound is essential for the rational design and development of next-generation endocrine therapies for breast cancer. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid on-line profiling of estrogen receptor binding metabolites of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Norendoxifen

For Immediate Release

This technical guide provides an in-depth analysis of the aqueous solubility and stability of norendoxifen, a key active metabolite of tamoxifen. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support further investigation and formulation development of this potent aromatase inhibitor.

Introduction

This compound, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is a significant metabolite of the widely used breast cancer drug, tamoxifen. Unlike its parent compound, which primarily acts as a selective estrogen receptor modulator (SERM), this compound exhibits potent aromatase inhibitory activity.[1][2][3] This dual functionality makes it a compound of considerable interest for therapeutic applications. However, its physicochemical properties, particularly aqueous solubility and stability, are critical determinants of its potential for clinical development. This guide explores these characteristics in various buffer systems relevant to physiological conditions.

Aqueous Solubility of this compound

This compound is sparingly soluble in aqueous buffers. While specific quantitative data on its solubility in various buffer systems remains limited in publicly available literature, data for the structurally similar compound, (E/Z)-4-hydroxy tamoxifen, provides a useful surrogate for understanding its likely behavior. The solubility of (E/Z)-4-hydroxy tamoxifen in a 1:2 solution of ethanol and phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.3 mg/mL.[4][5][6] It is anticipated that this compound would exhibit a similar low solubility in aqueous media.

Table 1: Aqueous Solubility of Related Tamoxifen Metabolites

| Compound | Buffer System | pH | Temperature (°C) | Solubility |

| (E/Z)-4-hydroxy Tamoxifen | Ethanol:PBS (1:2) | 7.2 | Not Specified | ~ 0.3 mg/mL[4][5][6] |

| Tamoxifen | Ethanol:PBS (1:2) | 7.2 | Not Specified | ~ 0.3 mg/mL |

Note: This table presents available data for a closely related compound due to the limited specific solubility data for this compound.

The pH of the aqueous medium is expected to significantly influence the solubility of this compound, a common characteristic for ionizable drug molecules.[7]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation and therapeutic efficacy. Forced degradation studies on the related compound, endoxifen, have shown susceptibility to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[8][9] Oxidative conditions, in particular, were found to have a significant impact on endoxifen stability.[8] It is plausible that this compound would exhibit a similar degradation profile.

Table 2: Summary of Expected Stability Profile of this compound Based on Analogue Data

| Stress Condition | Expected Impact on this compound Stability | Potential Degradation Pathways |

| Acidic Hydrolysis | Degradation | Hydrolysis of ether linkage |

| Basic Hydrolysis | Degradation | Hydrolysis of ether linkage |

| Oxidation | Significant Degradation | Oxidation of the phenolic hydroxyl group and other susceptible moieties |

| Thermal | Degradation | General acceleration of degradation reactions |

| Photolysis | Degradation | Isomerization and formation of phenanthrene derivatives |

Note: This table is predictive and based on the known stability of structurally similar tamoxifen metabolites.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffers (e.g., phosphate, acetate) at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-